molecular formula C6H14O<br>CH3(CH2)4CH2OH<br>C6H14O B041254 Hexanol CAS No. 111-27-3

Hexanol

Cat. No. B041254
CAS RN: 111-27-3
M. Wt: 102.17 g/mol
InChI Key: ZSIAUFGUXNUGDI-UHFFFAOYSA-N
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Patent
US04723040

Procedure details

Following essentially the procedure of Example 1, 66.0 g (0.25 mole) N-isopropyl-4-nitrosoaniline, 20 g (50%) sodium hydroxide and 264 g n-hexanol were kept at 100° C. for 1.5 hours. HPLC analysis of the reaction mixture indicated absence of the nitroso starting compound. By vacuum distillation (95°-101° C. at 13.3-26.6 Pa), 31.3 g of product were recovered (48.6 wt. % yield).
Name
N-isopropyl-4-nitrosoaniline
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
264 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]=O)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[OH-].[Na+].C(O)CCCCC>>[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
N-isopropyl-4-nitrosoaniline
Quantity
66 g
Type
reactant
Smiles
C(C)(C)NC1=CC=C(C=C1)N=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
264 g
Type
reactant
Smiles
C(CCCCC)O
Step Four
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
By vacuum distillation (95°-101° C. at 13.3-26.6 Pa), 31.3 g of product
CUSTOM
Type
CUSTOM
Details
were recovered
CUSTOM
Type
CUSTOM
Details
(48.6 wt. % yield)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)(C)NC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.